molecular formula C9H18ClNO B2697203 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride CAS No. 2094338-97-1

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride

Cat. No. B2697203
CAS RN: 2094338-97-1
M. Wt: 191.7
InChI Key: FUANVXFHGOPGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a bicyclic compound that contains a nitrogen atom and a hydroxyl group, making it a versatile molecule for use in medicinal chemistry, drug discovery, and neuroscience research.

Scientific Research Applications

Novel Synthetic Routes and Chemical Reactions

Researchers have developed innovative synthetic methods and chemical reactions involving "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" and related structures, contributing significantly to organic chemistry and material science:

  • Divergent Synthesis of Ortho-Hydroxy-E and -F Oxide-Bridged Phenylmorphans : A novel synthetic route was established for ortho-hydroxy-e and -f oxide-bridged 5-phenylmorphans, showcasing the utility of stereo-selective reduction and intramolecular cyclization processes. This pathway eliminates the need for problematic diazonium reactions, underscoring a significant advancement in the synthesis of complex organic molecules (Zezula, Jacobson, & Rice, 2007).

  • Novel Selectfluor and Deoxo-fluor-mediated Rearrangements : The stereoselective syntheses of novel difunctionalized azabicyclo hexanes demonstrate the versatility of selectfluor and deoxo-fluor in mediating complex rearrangements. These reactions open new avenues for the creation of methanopyrrolidine alcohols and fluorides, highlighting the compound's role in facilitating novel rearrangement processes (Krow et al., 2004).

  • Heteropoly Acid Catalyzed Synthesis : A heteropoly acid-catalyzed synthesis method for 3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene reaction represents an environmentally friendly, simple, and convenient approach. This methodology highlights the potential of "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" in green chemistry applications (Anjibabu et al., 2013).

  • Synthesis and Anti-Influenza Virus Activity : Research into the anti-influenza virus activity of novel tricyclic compounds with unique amine moieties based on "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" structure offers promising directions for antiviral agent development. One specific compound showed potent activity against the influenza A virus, illustrating the therapeutic potential of these structures (Oka et al., 2001).

  • Cu(I)-Catalyzed Atom Transfer Radical Cyclization : The development of a copper(I)-catalyzed intramolecular coupling process for the synthesis of polyfunctionalized 2-azabicyclo[3.3.1]nonanes showcases the utility of "{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride" in catalysis research. This novel entry into the 2-azabicyclo[3.3.1]nonane structure highlights the compound's versatility in synthetic organic chemistry (Diaba et al., 2012).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers. Keep in mind that safety precautions should always be followed when handling this compound .

properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-9-3-1-5-10(7-9)6-2-4-9;/h11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANVXFHGOPGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride

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